(12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
The compound “(12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one” is a complex polycyclic molecule featuring a tricyclic core (8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one) substituted with a (4-chlorophenyl)-hydroxypropenylidene moiety. Its stereochemistry is defined by the (12Z) and (2E) configurations, which influence its three-dimensional conformation and intermolecular interactions. Structural elucidation of such compounds typically employs X-ray crystallography and software tools like SHELX for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
(12Z)-12-[(E)-3-(4-chlorophenyl)-1-hydroxyprop-2-enylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-21-12-16(15-4-2-3-5-18(15)26-21)19(20(25)23-21)17(24)11-8-13-6-9-14(22)10-7-13/h2-11,16,24H,12H2,1H3,(H,23,25)/b11-8+,19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNYWYOLIRZXDA-BYKMTTGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)C(=C(C=CC4=CC=C(C=C4)Cl)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC(C3=CC=CC=C3O1)/C(=C(\C=C\C4=CC=C(C=C4)Cl)/O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Construction of the hydroxyprop-2-enylidene moiety: This step often involves aldol condensation reactions.
Assembly of the methano-1,3-benzoxazocin core: This can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bonds in the enylidene moiety can be reduced to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[731
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Frameworks with Aza-Oxa Systems
Compounds with fused tricyclic systems, such as 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (), share structural motifs with the target molecule. Both feature nitrogen- and oxygen-containing rings, but the latter lacks the chlorophenyl substituent and enone functionality. The methoxyphenyl group in the hexaazatricyclo compound may enhance solubility compared to the chlorophenyl group, which typically increases lipophilicity .
Chlorophenyl-Substituted Enones
The compound (Z)-3-(9-Anthryl)-1-(4-chlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)prop-2-en-1-one () contains a 4-chlorophenyl group conjugated to an enone system, analogous to the (2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene moiety in the target compound.
Macrocyclic Oxa-Aza Compounds
Macrocycles like (12Z,14E)-19-Methoxy-4,5,6,7,8,9,10,11-octahydrobenzo[c][1]oxacycloheptadecin-1(3H)-one () exhibit larger ring systems but share the oxa-aza framework. These compounds often demonstrate enhanced metabolic stability due to conformational rigidity, a property that may vary in the smaller tricyclic target compound .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Insights : The target compound’s tricyclic core likely confers rigidity, as seen in similar systems (e.g., ), which can enhance binding specificity .
- Substituent Effects : The 4-chlorophenyl group may improve membrane permeability compared to methoxy or nitro groups, as observed in and .
- Synthetic Challenges : Macrocyclic and tricyclic systems often require advanced coupling strategies, such as tandem ene–yne cross-coupling (), which might be applicable to the target compound’s synthesis .
Biological Activity
The compound (12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, synthesizing relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with several functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl moiety is particularly noteworthy due to its established role in enhancing pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to (12Z)-12 have shown promising antimicrobial properties. For instance, studies have demonstrated that derivatives containing the 4-chlorophenyl group exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| 1 | Moderate | Strong |
| 2 | Weak | Moderate |
| 3 | Strong | Strong |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. In particular, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for related compounds were found to be significantly lower than those of standard inhibitors, indicating a strong potential for therapeutic applications in treating conditions such as Alzheimer's disease and urinary tract infections.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14 ± 0.003 |
| 7m | Urease | 0.63 ± 0.001 |
| Reference | Thiourea | 21.25 ± 0.15 |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties, particularly against certain cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further research is required to elucidate specific pathways involved.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of (12Z)-12 and evaluated their biological activities using standard assays for antibacterial and enzyme inhibition . The results indicated that modifications to the structure could enhance activity.
- Docking Studies : Molecular docking studies have been conducted to predict the interaction of (12Z)-12 with various biological targets, providing insights into its mechanism of action at the molecular level .
- Pharmacological Profiles : A comprehensive evaluation of related compounds revealed a spectrum of biological activities ranging from anti-inflammatory to neuroprotective effects, suggesting that (12Z)-12 could be a versatile candidate for drug development .
Q & A
Basic: What spectroscopic techniques are recommended for confirming the compound’s structure?
Methodological Answer:
A combination of single-crystal X-ray diffraction (SC-XRD) , NMR spectroscopy , and mass spectrometry (MS) is critical.
- SC-XRD : Resolves stereochemistry and bond geometries. For example, torsion angles (e.g., C4—C5—N1—C10 = 155.1°) and bond lengths (e.g., C–C = 1.39–1.42 Å) can validate the (12Z,2E)-configuration .
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. Coupling constants (e.g., J = 15–18 Hz for trans-alkene protons) distinguish stereoisomers .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 618.66 for a related tricyclic compound) .
Basic: How can synthetic yield be optimized for this compound?
Methodological Answer:
Optimize reaction parameters:
- Temperature : Maintain 60–80°C for cyclization steps to avoid side reactions .
- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) for azetidine ring formation .
- Catalyst : Employ Pd(OAc)₂ for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) removes unreacted intermediates .
Advanced: How to resolve contradictions between computational stereochemistry models and experimental data?
Methodological Answer:
- Validate models using SC-XRD data (e.g., compare DFT-calculated vs. experimental dihedral angles, such as N1—C8—C9—C10 = −178.0°) .
- Adjust computational parameters : Include solvent effects (e.g., PCM for DMSO) and dispersion corrections (e.g., Grimme’s D3) to improve accuracy .
- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) causing discrepancies between static models and solution-phase data .
Advanced: How to systematically evaluate the compound’s stability under varying pH conditions?
Methodological Answer:
- pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via:
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For related compounds, t₁/₂ > 48 hours at pH 7 .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Storage : Keep in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation .
- Non-hazardous classification : While the compound is not acutely toxic (per GHS), avoid inhalation/ingestion .
Advanced: How to design a crystallization protocol for high-quality SC-XRD crystals?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., CHCl₃/MeOH, 3:1) to balance solubility and slow evaporation .
- Temperature Gradient : Cool from 50°C to 4°C over 48 hours to induce nucleation.
- Seed Crystals : Add microcrystals from prior batches to enhance lattice formation .
- Validation : Check crystal quality with PXRD; acceptable R factor < 0.05 .
Advanced: How do substituent variations (e.g., Cl vs. OMe) affect biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., replace 4-Cl with 4-OMe) and test in vitro (e.g., enzyme inhibition assays) .
- Docking Simulations : Compare binding affinities (e.g., ΔG = −9.2 kcal/mol for 4-Cl vs. −7.8 kcal/mol for 4-OMe) using AutoDock Vina .
- Electrostatic Analysis : Map ESP surfaces to assess interactions with hydrophobic pockets .
Basic: What chromatographic methods are suitable for purification?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane → EtOAc) for intermediates .
- HPLC : C18 column, 70:30 H₂O:ACN (0.1% TFA), flow rate 1 mL/min for final product .
- TLC Monitoring : Rf = 0.3–0.5 (hexane/EtOAc 1:1) .
Advanced: How to validate tautomeric forms in solution?
Methodological Answer:
- Variable-Temperature NMR : Detect equilibrium shifts (e.g., keto-enol tautomerism) by observing peak coalescence at 298–333 K .
- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 270 nm → 290 nm for enol form) .
- SC-XRD Comparison : Confirm dominant tautomer in solid state (e.g., keto form) .
Advanced: How to address spectroscopic discrepancies from dynamic molecular behavior?
Methodological Answer:
- 2D NMR : Use NOESY to identify spatial proximities (e.g., H8–H9 correlation confirms rigid tricyclic core) .
- Relaxation Measurements : Analyze T₁/T₂ times to quantify bond rotation rates (e.g., τ = 10⁻⁶ s for azetidine ring) .
- DFT-MD Simulations : Model ring puckering dynamics (e.g., ΔG‡ = 12.3 kcal/mol for chair-boat transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
